molecular formula C8H6N2O B1639662 4-Cyanobenzaldoxime CAS No. 52707-54-7

4-Cyanobenzaldoxime

Cat. No.: B1639662
CAS No.: 52707-54-7
M. Wt: 146.15 g/mol
InChI Key: XUPNOABKAQYYOD-UXBLZVDNSA-N
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Description

4-Cyanobenzaldoxime is an organic compound with the chemical formula C₈H₆N₂O It is known for its distinctive structure, which includes a cyano group (-CN) and an oxime group (-C=N-OH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyanobenzaldoxime can be synthesized through the reaction of 4-cyanobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds as follows:

    Reactants: 4-cyanobenzaldehyde and hydroxylamine hydrochloride

    Conditions: Basic medium (e.g., sodium hydroxide)

    Solvent: Often carried out in an aqueous or alcoholic solution

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyanobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction can yield amines or other reduced derivatives.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like N-chlorosuccinimide in solvents such as dimethylformamide.

    Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime group under appropriate conditions.

Major Products:

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Cyanobenzaldoxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-cyanobenzaldoxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and participate in nucleophilic attacks, while the cyano group can engage in electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    Benzaldoxime: Lacks the cyano group, making it less reactive in certain chemical reactions.

    4-Nitrobenzaldoxime: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.

    4-Methoxybenzaldoxime: Features a methoxy group, which alters its electronic properties and reactivity.

Uniqueness: 4-Cyanobenzaldoxime is unique due to the presence of both the cyano and oxime groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-[(E)-hydroxyiminomethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-5-7-1-3-8(4-2-7)6-10-11/h1-4,6,11H/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPNOABKAQYYOD-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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